molecular formula C8H15NO2 B12339890 2-Methyl-1-(morpholin-3-yl)propan-1-one

2-Methyl-1-(morpholin-3-yl)propan-1-one

Cat. No.: B12339890
M. Wt: 157.21 g/mol
InChI Key: VDQHURLLEWMANC-UHFFFAOYSA-N
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Description

2-Methyl-1-(morpholin-3-yl)propan-1-one is an organic compound that belongs to the class of morpholine derivatives It is characterized by the presence of a morpholine ring attached to a propanone backbone with a methyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(morpholin-3-yl)propan-1-one typically involves the reaction of morpholine with a suitable precursor such as 2-methylpropan-1-one. One common method involves the use of a base-catalyzed reaction where morpholine is reacted with 2-methylpropan-1-one under controlled temperature and pressure conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(morpholin-3-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or halides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of morpholine derivatives with different functional groups.

Scientific Research Applications

2-Methyl-1-(morpholin-3-yl)propan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-1-(morpholin-3-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites on enzymes, inhibiting their activity and affecting biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-3-(morpholin-4-yl)propan-1-amine: This compound has a similar structure but with an amine group instead of a ketone.

    1-[4-(Butylsulfanyl)phenyl]-2-methyl-2-(morpholin-4-yl)propan-1-one: Another morpholine derivative with different substituents on the phenyl ring.

Uniqueness

2-Methyl-1-(morpholin-3-yl)propan-1-one is unique due to its specific substitution pattern and the presence of both a morpholine ring and a ketone group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

2-methyl-1-morpholin-3-ylpropan-1-one

InChI

InChI=1S/C8H15NO2/c1-6(2)8(10)7-5-11-4-3-9-7/h6-7,9H,3-5H2,1-2H3

InChI Key

VDQHURLLEWMANC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)C1COCCN1

Origin of Product

United States

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